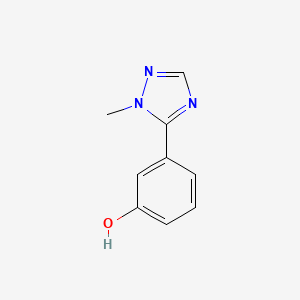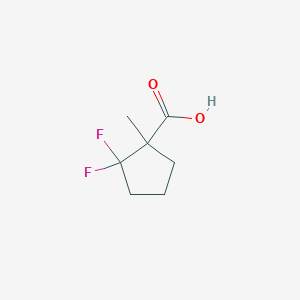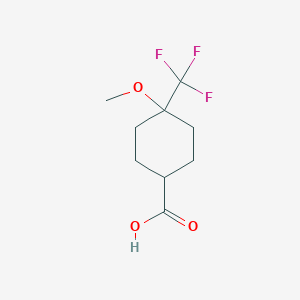
2,2',5,6'-Tetrabromodiphenyl ether
Descripción general
Descripción
2,2’,5,6’-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are synthetic compounds widely used as flame retardants. These compounds are incorporated into various materials, including plastics, textiles, and electronic devices, to reduce flammability. Due to their persistence and bioaccumulation potential, PBDEs have garnered significant attention regarding their environmental and health impacts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired degree of bromination .
Industrial Production Methods: Industrial production of 2,2’,5,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous or batch reactors where diphenyl ether is brominated under controlled conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,5,6’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Debromination: Zero-valent zinc with ascorbic acid in methanol/water solvent system.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products:
Debromination: Lower-brominated diphenyl ethers and bromine ions.
Oxidation: Hydroxylated diphenyl ethers.
Substitution: Substituted diphenyl ethers with various functional groups.
Aplicaciones Científicas De Investigación
2,2’,5,6’-Tetrabromodiphenyl ether has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of 2,2’,5,6’-Tetrabromodiphenyl ether involves its interaction with biological molecules and pathways:
Comparación Con Compuestos Similares
2,2’,5,6’-Tetrabromodiphenyl ether is compared with other PBDEs, such as:
2,2’,4,4’-Tetrabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms, leading to variations in toxicity and environmental behavior.
2,2’,4,4’,5-Pentabromodiphenyl ether: Contains an additional bromine atom, resulting in higher persistence and bioaccumulation potential.
2,3’,4,4’-Tetrabromodiphenyl ether: Another isomer with different bromine positions, affecting its chemical reactivity and biological effects.
These comparisons highlight the unique properties of 2,2’,5,6’-Tetrabromodiphenyl ether, such as its specific bromination pattern and its implications for environmental and health impacts.
Propiedades
IUPAC Name |
1,3-dibromo-2-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-8(14)11(6-7)17-12-9(15)2-1-3-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQGIMOFXMKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879876 | |
| Record name | BDE-53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-25-7 | |
| Record name | 2,2',5,6'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-53 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,6'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M884ZQ49KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


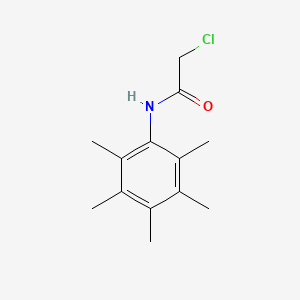
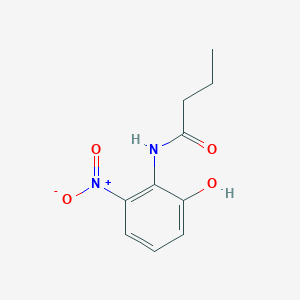
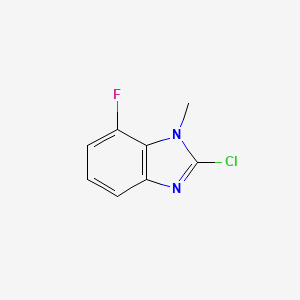
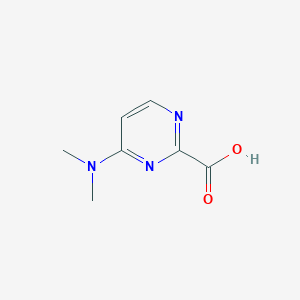
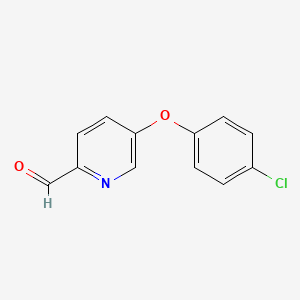
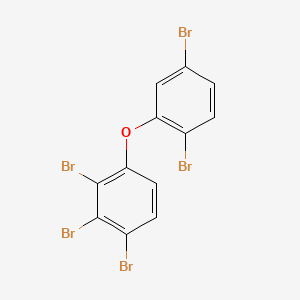
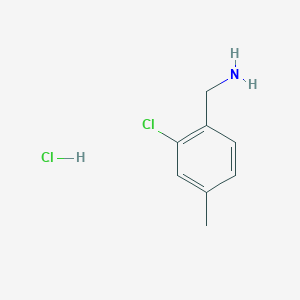
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)

